methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20445089
InChI: InChI=1S/C7H12N4O2.ClH/c1-5(8)3-11-4-6(9-10-11)7(12)13-2;/h4-5H,3,8H2,1-2H3;1H/t5-;/m1./s1
SMILES:
Molecular Formula: C7H13ClN4O2
Molecular Weight: 220.66 g/mol

methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC20445089

Molecular Formula: C7H13ClN4O2

Molecular Weight: 220.66 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride -

Specification

Molecular Formula C7H13ClN4O2
Molecular Weight 220.66 g/mol
IUPAC Name methyl 1-[(2R)-2-aminopropyl]triazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H12N4O2.ClH/c1-5(8)3-11-4-6(9-10-11)7(12)13-2;/h4-5H,3,8H2,1-2H3;1H/t5-;/m1./s1
Standard InChI Key FHPQMEKGWJSLQT-NUBCRITNSA-N
Isomeric SMILES C[C@H](CN1C=C(N=N1)C(=O)OC)N.Cl
Canonical SMILES CC(CN1C=C(N=N1)C(=O)OC)N.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole core substituted at the 1-position by a (2R)-2-aminopropyl group and at the 4-position by a methyl carboxylate moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural features include:

  • Stereochemistry: The (2R) configuration of the aminopropyl group introduces chirality, critical for interactions with biological targets.

  • Triazole Core: The 1,2,3-triazole ring, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides robust chemical stability and hydrogen-bonding capabilities .

Table 1: Structural Data

PropertyValueSource
Molecular FormulaC7H13ClN4O2\text{C}_7\text{H}_{13}\text{ClN}_4\text{O}_2
Molecular Weight220.66 g/mol
IUPAC NameMethyl 1-[(2R)-2-aminopropyl]triazole-4-carboxylate; hydrochloride
Canonical SMILESCC@HN.Cl
Chiral Centers1 (C2 of aminopropyl group)

Synthesis and Preparation

Click Chemistry Approaches

The synthesis primarily relies on CuAAC, a cornerstone of click chemistry. A representative pathway involves:

  • Azide Precursor: Reaction of propargylamine derivatives with sodium azide to form azides.

  • Alkyne Component: Methyl propiolate serves as the alkyne source.

  • Cycloaddition: Copper(I) catalysis (e.g., CuBr) facilitates triazole ring formation at room temperature .

  • Aminopropyl Introduction: Stereoselective alkylation using (R)-2-aminopropyl bromide ensures retention of chirality.

  • Salt Formation: Treatment with HCl yields the hydrochloride salt.

Table 2: Synthetic Yield Optimization

ParameterOptimal ConditionYieldSource
CatalystCuBr (5 mol%)78–85%
SolventDMF/water (4:1)82%
Temperature25°C80%

Alternative Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields ≥75% .

  • Flow Chemistry: Enables continuous production with >90% purity, ideal for industrial scaling .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.3 mg/mL in water at 25°C due to hydrochloride salt formation.

  • Organic Solvents: Soluble in DMSO (≥50 mg/mL) and methanol (≥30 mg/mL) .

  • Thermal Stability: Decomposes at 196–199°C, consistent with triazole derivatives .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.25 (d, J = 6.4 Hz, 3H, CH3_3), 2.85–3.10 (m, 2H, CH2_2), 4.20 (q, 1H, CH), 7.85 (s, 1H, triazole-H).

  • IR: Peaks at 1685 cm1^{-1} (C=O), 1540 cm1^{-1} (triazole ring), and 3200–3500 cm1^{-1} (N-H stretch).

Biological Activities and Applications

Materials Science Applications

  • Coordination Polymers: Serves as a ligand for Cu(II) and Zn(II) complexes with luminescent properties (λem_{\text{em}} = 450–480 nm).

  • Polymer Modification: Enhances thermal stability of polyesters when incorporated at 5 wt% (Tg_g increase by 15°C).

ParameterValueSource
LD50_{50} (oral, rat)620 mg/kg
Flash PointNon-flammable

Future Research Directions

  • Enantiomeric Purity: Develop asymmetric catalytic methods to achieve >99% enantiomeric excess.

  • Prodrug Design: Explore ester hydrolysis to carboxylic acid derivatives for enhanced bioavailability .

  • Computational Modeling: Molecular docking studies to identify novel biological targets (e.g., kinase inhibitors).

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